6-(Aminomethyl)-1,4-dithiepan-6-ol
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Overview
Description
6-(Aminomethyl)-1,4-dithiepan-6-ol is a heterocyclic compound containing sulfur and nitrogen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,4-dithiepan-6-ol typically involves the formation of the dithiepan ring followed by the introduction of the aminomethyl and hydroxyl groups. One common method involves the cyclization of a suitable precursor containing sulfur atoms, followed by functionalization to introduce the aminomethyl and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,4-dithiepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., Cl⁻, Br⁻) and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or removal of hydroxyl groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-1,4-dithiepan-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,4-dithiepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the dithiepan ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-1,4-dithiane-6-ol: Similar structure but with a six-membered ring.
6-(Aminomethyl)-1,4-dioxepan-6-ol: Contains oxygen atoms instead of sulfur.
6-(Aminomethyl)-1,4-thiepane-6-ol: Contains a different arrangement of sulfur atoms.
Uniqueness
6-(Aminomethyl)-1,4-dithiepan-6-ol is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This combination provides distinct chemical properties and reactivity compared to similar compounds with different ring sizes or heteroatoms.
Properties
Molecular Formula |
C6H13NOS2 |
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Molecular Weight |
179.3 g/mol |
IUPAC Name |
6-(aminomethyl)-1,4-dithiepan-6-ol |
InChI |
InChI=1S/C6H13NOS2/c7-3-6(8)4-9-1-2-10-5-6/h8H,1-5,7H2 |
InChI Key |
AGIISGSRODSTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(CS1)(CN)O |
Origin of Product |
United States |
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